molecular formula C13H19NO2 B14516956 3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione CAS No. 62702-25-4

3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione

Katalognummer: B14516956
CAS-Nummer: 62702-25-4
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: UBMQGNSWTANBFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro junction where two rings are connected through a single atom, making it an interesting subject for chemical research. The molecular formula of this compound is C13H19NO2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione stands out due to its unique spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

62702-25-4

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

3-methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione

InChI

InChI=1S/C13H19NO2/c1-14-11(15)9-13(10-12(14)16)7-5-3-2-4-6-8-13/h2-3H,4-10H2,1H3

InChI-Schlüssel

UBMQGNSWTANBFA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC2(CCCC=CCC2)CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.